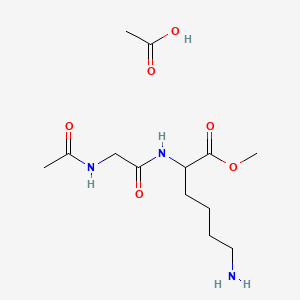

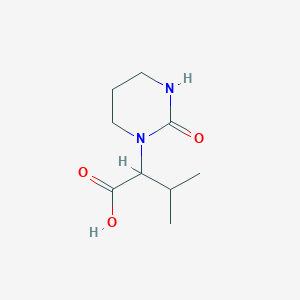

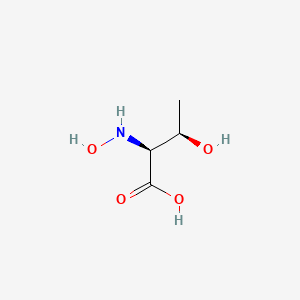

9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nocloprost is a stable prostaglandin E2 analog with notable gastroprotective and ulcer-healing properties. It exhibits high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . Initially developed by Schering AG, the compound was in phase II clinical trials for the treatment of peptic ulcers before its development was discontinued .

Méthodes De Préparation

The synthetic routes for nocloprost involve the preparation of its mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods and detailed synthetic routes are not extensively documented in the available literature.

Analyse Des Réactions Chimiques

Nocloprost undergoes various chemical reactions, including derivatization to form its phenacylester using p-bromophenacyl bromide. This derivatization allows for high-sensitivity analysis by high-performance liquid chromatography (HPLC) . The compound’s interactions with cyclodextrins (α-, β-, and γ-cyclodextrins) have also been studied, indicating potential improvements in its pharmaceutical properties .

Applications De Recherche Scientifique

Nocloprost has been extensively studied for its cytoprotective properties, particularly in the context of gastrointestinal diseases. It has been investigated for its pharmacokinetics and absolute bioavailability in human volunteers, showing dose-dependent serum levels and bioavailability . Additionally, nocloprost has been used as a standard in molecular docking studies of new prostaglandin analogs .

Mécanisme D'action

Nocloprost exerts its effects by acting as a prostaglandin E2 agonist. It inhibits the release of endogenous norepinephrine from isolated rat trachea with a potency value of 8 nmol/L . The compound’s gastroprotective effects are attributed to its ability to reduce the response to pentagastrin and peptone meals, as well as suppress plasma gastrin release without affecting gastric emptying .

Comparaison Avec Des Composés Similaires

Nocloprost is compared with other prostaglandin E2 analogs, such as misoprostol and omeprazole. While misoprostol is widely used for its gastroprotective properties, nocloprost shows higher gastroprotective potency and lower systemic bioavailability . In molecular docking studies, nocloprost and 9β-halogenated prostaglandin analogs demonstrated higher docking scores compared to omeprazole .

Conclusion

Nocloprost is a unique prostaglandin E2 analog with significant gastroprotective and ulcer-healing properties. Its low systemic bioavailability and high gastroprotective potency make it a valuable compound for scientific research, particularly in the field of gastrointestinal diseases. Despite its discontinued development, nocloprost continues to be a subject of interest in various research applications.

Propriétés

IUPAC Name |

7-[5-chloro-3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFTOLPMOTZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868517 |

Source

|

| Record name | 9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)

![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)

![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)